4-fluoro-3-methyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide
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Overview
Description
4-fluoro-3-methyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide is a complex organic compound featuring various functional groups, making it a subject of interest in multiple fields of research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide typically involves several key steps:
Formation of Triazolopyridazine Core: : This may begin with the cyclization of appropriate hydrazine derivatives with other reagents to form the triazolopyridazine core.
Introduction of the Fluorobenzene Sulfonamide: : This step usually involves nucleophilic aromatic substitution reactions, introducing the sulfonamide group onto the fluorobenzene ring.
Attachment of the Triazolopyridazine to the Benzene Sulfonamide: : This linkage is often facilitated through etherification reactions using suitable conditions to achieve the final compound.
Industrial Production Methods
On an industrial scale, the production methods for this compound would involve optimization of each synthetic step to improve yield and purity. Techniques like continuous flow synthesis might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: : Reduction of the sulfonamide group to the corresponding amine is possible under appropriate conditions.
Substitution: : Nucleophilic substitution reactions can occur, especially at the fluorine-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents might include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation may be used.
Substitution: : Conditions often involve strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation Products: : Carboxylic acids, ketones.
Reduction Products: : Amines.
Substitution Products: : Varying derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for more complex molecules and as a ligand in coordination chemistry.
Biology
Medicine
Pharmacological studies might explore its use as an active pharmaceutical ingredient (API) in drug development due to its diverse functional groups and bioactivity potential.
Industry
The compound could be used in the development of specialty chemicals or as an intermediate in the synthesis of agrochemicals and other commercial products.
Mechanism of Action
The mechanism of action for this compound is highly dependent on its specific application. Generally, it may interact with molecular targets through:
Electrostatic Interactions: : Due to the presence of the sulfonamide group.
Hydrophobic Interactions: : Contributed by the fluorobenzene moiety.
Hydrogen Bonding: : Enabled by the triazolopyridazine and sulfonamide functionalities.
Molecular Targets and Pathways
It might interact with enzymes, receptors, or other proteins, modulating biochemical pathways relevant to its application in medicine or biology.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide
3-methyl-N-(2-phenoxyethyl)benzene-1-sulfonamide
3-methyl-1,2,4-triazolo[4,3-b]pyridazine derivatives
Highlighting Uniqueness
This compound stands out due to the presence of both the triazolopyridazine and sulfonamide groups, providing a unique combination of electrostatic, hydrophobic, and hydrogen bonding interactions, making it versatile for various scientific applications.
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O3S/c1-10-9-12(3-4-13(10)16)25(22,23)17-7-8-24-15-6-5-14-19-18-11(2)21(14)20-15/h3-6,9,17H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFOYSSHAZNEAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C=C2)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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